molecular formula C21H38O6 B14735257 Tripentyl propane-1,2,3-tricarboxylate CAS No. 5333-53-9

Tripentyl propane-1,2,3-tricarboxylate

Cat. No.: B14735257
CAS No.: 5333-53-9
M. Wt: 386.5 g/mol
InChI Key: ZAFQKNMWLKQGSY-UHFFFAOYSA-N
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Description

Tripentyl propane-1,2,3-tricarboxylate is an organic compound with the molecular formula C21H38O6. It is a tricarboxylate ester, meaning it contains three ester functional groups. This compound is known for its use as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripentyl propane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tripentyl propane-1,2,3-tricarboxylate primarily undergoes ester hydrolysis, where the ester bonds are broken down into the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acids or bases .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for tripentyl propane-1,2,3-tricarboxylate involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. This compound does not have a specific biological target but exerts its effects through physical interactions with polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tripentyl propane-1,2,3-tricarboxylate is unique due to its specific ester groups, which provide a balance between flexibility and durability. Compared to triethyl and tributyl esters, it offers better mechanical properties and lower volatility, making it more suitable for applications requiring long-term stability .

Properties

CAS No.

5333-53-9

Molecular Formula

C21H38O6

Molecular Weight

386.5 g/mol

IUPAC Name

tripentyl propane-1,2,3-tricarboxylate

InChI

InChI=1S/C21H38O6/c1-4-7-10-13-25-19(22)16-18(21(24)27-15-12-9-6-3)17-20(23)26-14-11-8-5-2/h18H,4-17H2,1-3H3

InChI Key

ZAFQKNMWLKQGSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CC(CC(=O)OCCCCC)C(=O)OCCCCC

Origin of Product

United States

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